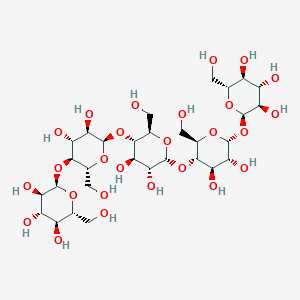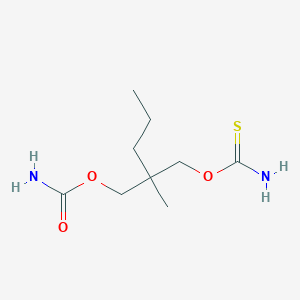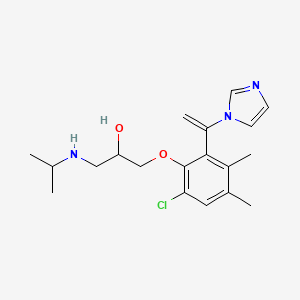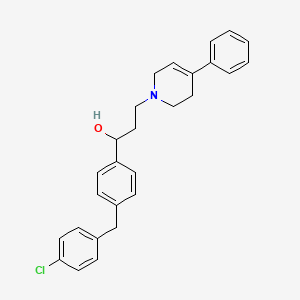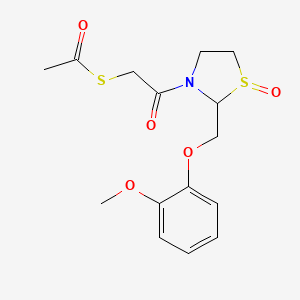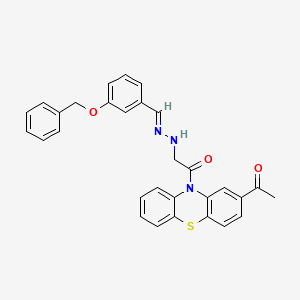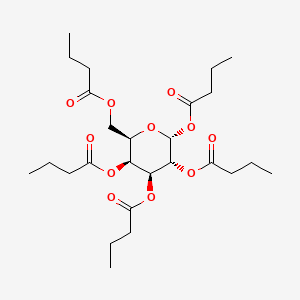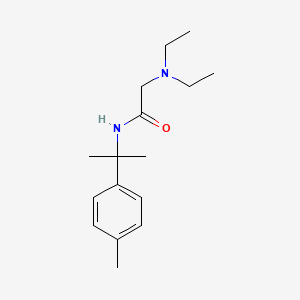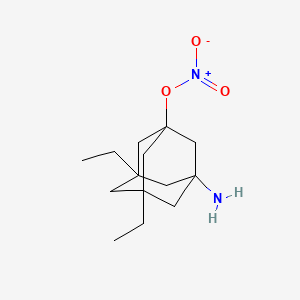
3-beta-Methoxycarbonyloxy-17-alpha-methoxycarbamoyl-5-alpha-androstane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-beta-Methoxycarbonyloxy-17-alpha-methoxycarbamoyl-5-alpha-androstane is a synthetic steroid derivative. This compound is part of the androstane family, which is known for its significant biological activities, particularly in the field of endocrinology. The structure of this compound includes multiple rings and functional groups, making it a complex molecule with diverse chemical properties .
Méthodes De Préparation
The synthesis of 3-beta-Methoxycarbonyloxy-17-alpha-methoxycarbamoyl-5-alpha-androstane involves several steps. Typically, the synthetic route starts with a suitable androstane derivative. The hydroxyl groups at the 3-beta and 17-alpha positions are protected using methoxycarbonyl and methoxycarbamoyl groups, respectively. The reaction conditions often involve the use of protecting agents like methoxycarbonyl chloride and methoxycarbamoyl chloride in the presence of a base such as pyridine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
3-beta-Methoxycarbonyloxy-17-alpha-methoxycarbamoyl-5-alpha-androstane undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups, converting them into ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride (LiAlH4).
Applications De Recherche Scientifique
3-beta-Methoxycarbonyloxy-17-alpha-methoxycarbamoyl-5-alpha-androstane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroid derivatives.
Biology: The compound is studied for its potential effects on cellular processes and hormone regulation.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in hormone replacement therapy and the treatment of endocrine disorders.
Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry
Mécanisme D'action
The mechanism of action of 3-beta-Methoxycarbonyloxy-17-alpha-methoxycarbamoyl-5-alpha-androstane involves its interaction with androgen receptors. The compound binds to these receptors, influencing the transcription of specific genes involved in the development and maintenance of male characteristics. The molecular pathways involved include the modulation of gene expression related to cell growth, differentiation, and metabolism .
Comparaison Avec Des Composés Similaires
3-beta-Methoxycarbonyloxy-17-alpha-methoxycarbamoyl-5-alpha-androstane can be compared with other androstane derivatives such as:
Epiandrosterone: Known for its weak androgenic activity and its role as a metabolite of testosterone.
5alpha-androstane-3beta,17beta-diol: A metabolite of dihydrotestosterone with significant biological activity.
17Alpha-methyl-3beta,17beta-dihydroxy-5alpha-androstane: Another synthetic derivative with unique properties and applications.
Propriétés
Numéro CAS |
126054-47-5 |
|---|---|
Formule moléculaire |
C23H37NO5 |
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
[(3S,5S,10S,13S,17R)-17-(methoxycarbonylamino)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methyl carbonate |
InChI |
InChI=1S/C23H37NO5/c1-22-11-9-15(29-21(26)28-4)13-14(22)5-6-16-17-7-8-19(24-20(25)27-3)23(17,2)12-10-18(16)22/h14-19H,5-13H2,1-4H3,(H,24,25)/t14-,15-,16?,17?,18?,19+,22-,23-/m0/s1 |
Clé InChI |
SNEOTXIRBDTHNR-BHNAHYMUSA-N |
SMILES isomérique |
C[C@]12CC[C@@H](C[C@@H]1CCC3C2CC[C@]4(C3CC[C@H]4NC(=O)OC)C)OC(=O)OC |
SMILES canonique |
CC12CCC(CC1CCC3C2CCC4(C3CCC4NC(=O)OC)C)OC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


